3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
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Overview
Description
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the oxolan ring, followed by the introduction of the pyrimidinyl group and the phosphanyl group. Each step must be carefully controlled to ensure the correct stereochemistry and functional group placement.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing the risk of side reactions. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles depending on the substitution reaction. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- **3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile
- **this compound
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which confer unique chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile, with the CAS number 163878-63-5, is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is C43H55N4O10P, with a molecular weight of 818.89 g/mol. Its structure includes multiple functional groups that may contribute to its biological activity, including a phosphanyl group and various aromatic moieties.
Anticancer Activity
Recent studies have indicated that compounds with similar structural frameworks exhibit significant anticancer properties. For instance, derivatives containing pyrimidine and phenyl groups have shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The specific mechanisms often involve the modulation of signaling pathways related to cell survival and apoptosis.
Case Study:
In vitro studies demonstrated that similar compounds inhibited the growth of human cancer cell lines by targeting the PI3K/Akt pathway, leading to increased apoptosis rates. The compound's ability to interact with DNA and inhibit topoisomerase activity has been suggested as a mechanism for its anticancer effects.
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Research on related compounds has shown that they can disrupt bacterial cell membranes or inhibit essential metabolic pathways.
Research Findings:
A study evaluating the antimicrobial efficacy of structurally similar compounds reported significant inhibition of Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 10 to 50 µg/mL, indicating strong antimicrobial potential.
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit key enzymes involved in metabolic pathways.
- Receptor Modulation: Interaction with various receptors (e.g., estrogen receptors) may alter cellular responses.
- Oxidative Stress Induction: Some derivatives induce oxidative stress in cancer cells, leading to cell death.
Data Tables
Properties
Molecular Formula |
C48H55N4O8PS |
---|---|
Molecular Weight |
879.0 g/mol |
IUPAC Name |
3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[5-methyl-3-(4-methylbenzoyl)-4-oxo-2-sulfanylidenepyrimidin-1-yl]oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile |
InChI |
InChI=1S/C48H55N4O8PS/c1-32(2)52(33(3)4)61(58-28-12-27-49)60-42-29-44(50-30-35(6)45(53)51(47(50)62)46(54)36-17-15-34(5)16-18-36)59-43(42)31-57-48(37-13-10-9-11-14-37,38-19-23-40(55-7)24-20-38)39-21-25-41(56-8)26-22-39/h9-11,13-26,30,32-33,42-44H,12,28-29,31H2,1-8H3/t42-,43+,44+,61?/m0/s1 |
InChI Key |
IZHQACYXIDPRHJ-WSGJIAQISA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=O)C(=CN(C2=S)[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=O)C(=CN(C2=S)C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)OP(N(C(C)C)C(C)C)OCCC#N)C |
Origin of Product |
United States |
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